![molecular formula C12H4Cl3FO B12898218 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan CAS No. 669767-00-4](/img/structure/B12898218.png)
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a structure consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the dibenzofuran core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan can be achieved through various methods. One common approach involves the halogenation of dibenzofuran derivatives. For instance, the chlorination and fluorination of dibenzofuran can be carried out using reagents such as chlorine gas and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective halogenation reactions to introduce the chlorine and fluorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan, which lacks the halogen substituents.
2-(4-Fluorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
669767-00-4 |
|---|---|
Molecular Formula |
C12H4Cl3FO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1,2,3-trichloro-6-fluorodibenzofuran |
InChI |
InChI=1S/C12H4Cl3FO/c13-6-4-8-9(11(15)10(6)14)5-2-1-3-7(16)12(5)17-8/h1-4H |
InChI Key |
ZVEJTRYPVTUNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=CC(=C(C(=C23)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
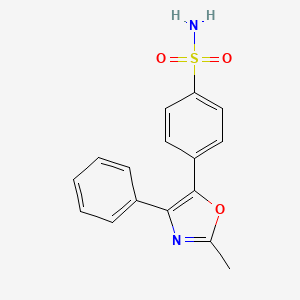
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
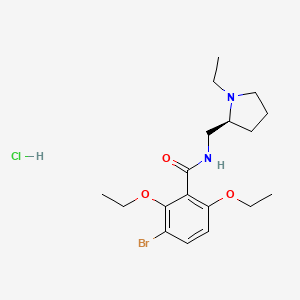
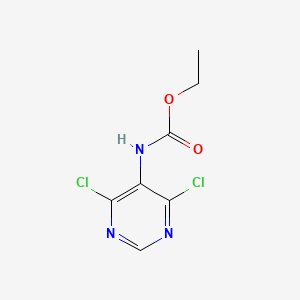
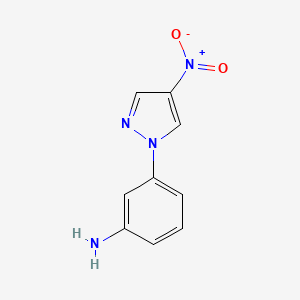
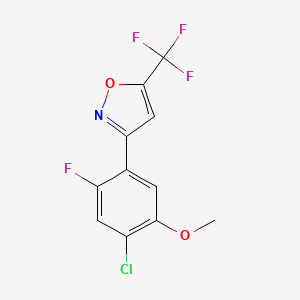
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)



